An In-depth Technical Guide to the Chemical and Physical Properties of Methylammonium
An In-depth Technical Guide to the Chemical and Physical Properties of Methylammonium
For Researchers, Scientists, and Drug Development Professionals
Methylammonium, the simplest organic ammonium cation, plays a crucial role as a fundamental building block in a variety of advanced materials and chemical syntheses. Its salts are integral to the development of high-efficiency perovskite solar cells and have applications in organic synthesis. This technical guide provides a comprehensive overview of the core chemical and physical properties of various methylammonium salts, detailed experimental protocols for their synthesis and characterization, and a visualization of key reaction pathways.
Core Physical and Chemical Properties
The properties of methylammonium salts are primarily defined by the counter-anion. The following tables summarize the key quantitative data for several common methylammonium salts, facilitating easy comparison.
Table 1: General and Physical Properties of Methylammonium Salts
| Property | Methylammonium Chloride | Methylammonium Bromide | Methylammonium Iodide | Methylammonium Nitrate | Methylammonium Sulfate |
| Chemical Formula | CH₃NH₃Cl | CH₃NH₃Br[1] | CH₃NH₃I | CH₃NH₃NO₃[2] | (CH₃NH₃)₂SO₄ |
| Molecular Weight ( g/mol ) | 67.52[3][4][5] | 111.97[6][7] | 158.97[8][9][10] | 94.07[2][11] | 160.20[12] |
| Appearance | White crystalline powder/solid[3][13] | White crystals/powder[1][6] | White to yellow powder or crystals[8] | Colorless solid | White to almost white powder to crystal[14] |
| Melting Point (°C) | 228–233[4][5] | 296[1][7] | 270–280[8][15][16] | 101-108.5[2][17] | 73.2 (as hydrogen sulfate)[18] |
| Boiling Point (°C) | 225-230 (decomposes)[4][5] | N/A | N/A | 206.8[2] | N/A |
| Density (g/cm³) | 1.1 (bulk)[5][13] | N/A | N/A | 1.243[2] | N/A |
Table 2: Solubility and Chemical Properties of Methylammonium Salts
| Property | Methylammonium Chloride | Methylammonium Bromide | Methylammonium Iodide | Methylammonium Nitrate | Methylammonium Sulfate |
| Solubility in Water | 1.08 g/L at 20 °C[4][13] | Soluble[1] | Poorly soluble[10] | Highly soluble (≥200 g/L at 25°C)[2] | Soluble |
| Solubility in Organic Solvents | Highly soluble in ethanol, DMF, DMSO; Insoluble in acetone, diethyl ether[4] | Soluble | Soluble in ethanol, diethyl ether[10] | Soluble in ethanol[2] | N/A |
| pKa of Methylammonium Cation | ~10.6 (of parent amine)[2] | ~10.6 (of parent amine) | ~10.6 (of parent amine) | ~10.6 (of parent amine) | ~10.6 (of parent amine) |
| pH (in aqueous solution) | 5.0–7.0 (10 g/L)[4][5] | N/A | N/A | ~5.5[2] | N/A |
Experimental Protocols
Detailed methodologies are crucial for the reproducible synthesis and characterization of methylammonium salts.
The general method for synthesizing methylammonium halides is through the acid-base neutralization reaction between methylamine (CH₃NH₂) and the corresponding hydrohalic acid (HX, where X = Cl, Br, I).
Protocol for Synthesis of Methylammonium Iodide (CH₃NH₃I):
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, combine a solution of methylamine (e.g., 40% in water) with a stoichiometric amount of hydroiodic acid. The reaction is exothermic and should be performed with caution in a well-ventilated fume hood.
-
Reaction Execution: Slowly add the hydroiodic acid to the methylamine solution while stirring continuously. Maintain the temperature below 10 °C to control the reaction rate and prevent the loss of volatile reactants.
-
Crystallization: After the addition is complete, continue stirring for 1-2 hours as the solution warms to room temperature. The product can be crystallized by removing the solvent via rotary evaporation.
-
Purification: The crude product is purified by recrystallization. Ethanol is a common solvent for this purpose[9]. Dissolve the solid in a minimal amount of hot ethanol and allow it to cool slowly to form crystals.
-
Drying: The purified crystals are collected by filtration and dried under vacuum to remove any residual solvent.
This protocol can be adapted for the synthesis of other methylammonium salts by substituting the corresponding acid (e.g., hydrochloric acid for methylammonium chloride, nitric acid for methylammonium nitrate).
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for confirming the structure of the methylammonium cation.
-
¹H NMR: The proton NMR spectrum of the methylammonium cation typically shows two distinct signals: a peak for the methyl protons (-CH₃) and a peak for the ammonium protons (-NH₃⁺)[19]. The chemical shifts can vary depending on the solvent and the anion. In MASnI₃, the -NH₃ and -CH₃ protons appear at approximately 5.3 ppm and 2.4 ppm, respectively[19].
-
¹³C NMR: The carbon-13 NMR spectrum will show a single resonance for the methyl carbon.
-
¹⁴N NMR: Nitrogen-14 NMR can provide information about the electronic environment of the nitrogen atom[20].
Vibrational Spectroscopy (FTIR and Raman): FTIR and Raman spectroscopy are used to identify the vibrational modes of the methylammonium cation.
-
Raman Spectroscopy: The Raman spectra of methylammonium lead halides show characteristic bands. For instance, in CH₃NH₃PbI₃, bands at 62 cm⁻¹ and 94 cm⁻¹ are assigned to the bending and stretching of the Pb-I bonds, while librations of the organic cation are observed at 119 and 154 cm⁻¹[21]. Intramolecular vibrations of the methylammonium cation are typically observed above 400 cm⁻¹[22][23].
-
FTIR Spectroscopy: FTIR can be used to identify the characteristic N-H and C-H stretching and bending vibrations of the methylammonium cation.
X-ray Diffraction (XRD): XRD is essential for determining the crystal structure of the methylammonium salts[24][25]. The crystal system and lattice parameters can be obtained from powder or single-crystal XRD data.
Signaling Pathways and Logical Relationships
A key aspect of the utility of methylammonium salts, particularly in perovskite materials, is their thermal stability. The thermal decomposition of methylammonium lead iodide (CH₃NH₃PbI₃) is a critical process that affects the long-term stability of perovskite-based devices.
The thermal degradation of CH₃NH₃PbI₃ can proceed through multiple pathways, leading to different products. Understanding these pathways is crucial for developing strategies to enhance material stability.
Caption: Thermal and photodecomposition pathways of methylammonium lead iodide.
The decomposition of methylammonium lead iodide can follow three main routes[26][27][28]:
-
Pathway 1: A reversible decomposition into methylamine (CH₃NH₂), hydrogen iodide (HI), and lead(II) iodide (PbI₂). This process has been observed at temperatures as low as 76 °C[27].
-
Pathway 2: An irreversible decomposition into ammonia (NH₃), methyl iodide (CH₃I), and lead(II) iodide (PbI₂), which typically occurs at higher temperatures (300–420 °C)[27].
-
Pathway 3: A reversible photodecomposition into elemental lead (Pb) and iodine gas (I₂), which can be initiated by light exposure[26].
The prevalence of each pathway depends on the specific conditions, such as temperature and illumination. For applications requiring long-term stability, minimizing the irreversible decomposition pathway is a key challenge.
This guide provides a foundational understanding of the chemical and physical properties of methylammonium and its common salts. The data and protocols presented are intended to support researchers and professionals in the fields of materials science, chemistry, and drug development in their work with these versatile compounds.
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